N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
Description
N-[(2Z)-6-Fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a benzothiazole-derived compound characterized by:
- A Z-configuration at the benzothiazole-imine moiety, which stabilizes the planar structure.
- A 4-methanesulfonylbenzamide moiety, contributing to solubility and hydrogen-bonding interactions.
Benzothiazoles are pharmacologically significant, with applications in antimicrobial, anticancer, and anti-inflammatory agents. The methanesulfonyl group may improve metabolic stability compared to ester or amide derivatives .
Properties
IUPAC Name |
N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S2/c1-3-10-21-15-9-6-13(19)11-16(15)25-18(21)20-17(22)12-4-7-14(8-5-12)26(2,23)24/h1,4-9,11H,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYYBUUQNNUHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are then further reacted to form the desired benzothiazole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom and the prop-2-yn-1-yl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide exhibit promising anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. Studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells through the modulation of p53 pathways and other apoptotic mechanisms .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to interact with microbial enzymes, potentially disrupting their function. Research has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
1. Fungicidal Activity
this compound has been explored as a fungicide. Its mechanism involves inhibiting key enzymes in fungal metabolism, thereby preventing the growth and reproduction of fungal pathogens. This application is particularly relevant in agriculture for protecting crops from diseases caused by fungi .
2. Herbicidal Potential
The compound's structural characteristics suggest potential herbicidal activity. Studies have indicated that similar compounds can inhibit specific biochemical pathways in plants, leading to stunted growth or death of unwanted vegetation. This makes it a candidate for inclusion in herbicide formulations aimed at improving crop yields by controlling weed populations .
Material Science Applications
1. Polymer Chemistry
In material science, N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yll)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide can be utilized as a monomer or additive in polymer synthesis. Its unique chemical properties allow for the development of polymers with enhanced thermal stability and mechanical strength. Research is ongoing to explore its incorporation into various polymer matrices to improve performance characteristics .
2. Sensor Development
The compound's ability to undergo specific chemical reactions makes it suitable for developing sensors that detect environmental pollutants or biological markers. By integrating this compound into sensor technology, researchers aim to create sensitive devices capable of real-time monitoring of hazardous substances .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core and Substituent Effects
Table 1: Structural and Functional Group Comparisons
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s methanesulfonyl group is expected to show S=O stretching near 1150–1300 cm⁻¹, comparable to sulfonylphenyl bands in triazoles (1243–1258 cm⁻¹) . Absence of C=O (1663–1682 cm⁻¹ in hydrazinecarbothioamides) confirms the benzothiazole-imine structure .
- NMR : The Z-configuration will influence chemical shifts, with deshielding observed for the imine proton. Fluorine substituents (e.g., 6-F in target vs. 4-F in ) alter electronic environments, detectable via ¹⁹F-NMR.
- Solubility : The methanesulfonyl group enhances aqueous solubility compared to azepanesulfonyl (more lipophilic) or ester derivatives (e.g., I-6373) .
Research Findings and Implications
Tautomerism and Stability : Unlike triazole-thiones (e.g., ), the target compound’s Z-configuration prevents tautomerism, ensuring structural consistency in biological assays.
Electronic Effects: Fluorine at position 6 (target) vs.
Synthetic Flexibility : The propargyl group offers a handle for derivatization, distinguishing it from analogs with static substituents (e.g., ethyl in ).
Biological Activity
N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2-amino-substituted benzothiazole derivatives with various electrophiles. The synthetic route typically involves:
- Formation of Benzothiazole Core : The initial step includes the synthesis of the benzothiazole unit.
- Functionalization : The introduction of the methanesulfonyl and fluoro groups is achieved through electrophilic substitution reactions.
- Final Coupling : The final step involves coupling with a propynyl group to yield the target compound.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit considerable antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A6 | MCF-7 | 0.62 |
| A7 | MDA-MB-231 | 0.06 |
These results indicate that modifications to the benzothiazole scaffold can enhance anticancer potency significantly .
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. For example, compounds featuring similar structural motifs have been tested against various bacterial strains:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| A10 | Staphylococcus aureus | Active |
| A11 | Escherichia coli | Moderate |
These findings suggest that this compound may possess broad-spectrum antimicrobial activity .
Case Study 1: Antitubercular Activity
A study conducted on related benzothiazole derivatives revealed significant antitubercular activity. Compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis growth, showing that modifications to the benzothiazole core can improve efficacy compared to traditional drugs like isoniazid and rifampicin.
Case Study 2: Inhibitory Effects on Enzymes
Research has indicated that benzothiazole derivatives can inhibit specific enzymes involved in cancer progression. For instance, compounds with similar structures inhibited Raf kinase activity, which is crucial in signaling pathways related to cell proliferation and survival.
Q & A
Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
